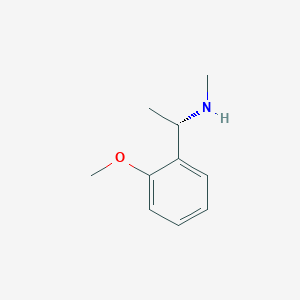

(S)-1-(2-Methoxyphenyl)-N-methylethan-1-amine

説明

特性

分子式 |

C10H15NO |

|---|---|

分子量 |

165.23 g/mol |

IUPAC名 |

(1S)-1-(2-methoxyphenyl)-N-methylethanamine |

InChI |

InChI=1S/C10H15NO/c1-8(11-2)9-6-4-5-7-10(9)12-3/h4-8,11H,1-3H3/t8-/m0/s1 |

InChIキー |

IQVNCCSGFPMYOW-QMMMGPOBSA-N |

異性体SMILES |

C[C@@H](C1=CC=CC=C1OC)NC |

正規SMILES |

CC(C1=CC=CC=C1OC)NC |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(2-Methoxyphenyl)-N-methylethan-1-amine typically involves the following steps:

Starting Material: The synthesis begins with the selection of appropriate starting materials, such as 2-methoxyphenylacetic acid.

Reduction: The carboxylic acid group of 2-methoxyphenylacetic acid is reduced to an alcohol using a reducing agent like lithium aluminum hydride (LiAlH4).

Amination: The resulting alcohol is then converted to an amine through a reductive amination process using a suitable amine source and a reducing agent like sodium cyanoborohydride (NaBH3CN).

Resolution: The final step involves the resolution of the racemic mixture to obtain the (S)-enantiomer using chiral resolution techniques.

Industrial Production Methods

In industrial settings, the production of (S)-1-(2-Methoxyphenyl)-N-methylethan-1-amine may involve more efficient and scalable methods, such as:

Catalytic Hydrogenation: Using a metal catalyst like palladium on carbon (Pd/C) to hydrogenate the starting material.

Continuous Flow Synthesis: Employing continuous flow reactors to enhance reaction efficiency and yield.

化学反応の分析

Types of Reactions

(S)-1-(2-Methoxyphenyl)-N-methylethan-1-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to convert the compound into its corresponding alcohol.

Substitution: Nucleophilic substitution reactions can occur at the amine group, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Alkyl halides, acyl chlorides

Major Products Formed

Oxidation: Ketones, aldehydes

Reduction: Alcohols

Substitution: Alkylated or acylated amines

科学的研究の応用

Pharmacological Applications

a. Psychoactive Properties

Research indicates that (S)-1-(2-Methoxyphenyl)-N-methylethan-1-amine exhibits psychoactive effects similar to other compounds in the phenethylamine class. Its structural similarity to known stimulants suggests potential use in studying the mechanisms of action related to neurotransmitter systems, particularly dopamine and serotonin pathways. This compound has been investigated for its effects on mood and cognition, contributing to the understanding of stimulant-related disorders and therapeutic interventions.

b. Clinical Case Studies

A notable case study involved a patient who experienced severe reactions after exposure to a related compound, 25I-NBOMe, which is part of the same structural family. The patient's symptoms included tachycardia and agitation, highlighting the importance of understanding the pharmacokinetics and metabolic pathways of such compounds for clinical safety and management . This underscores the necessity for further research into the safety profiles of (S)-1-(2-Methoxyphenyl)-N-methylethan-1-amine.

Toxicological Insights

a. Detection and Analysis

The detection of (S)-1-(2-Methoxyphenyl)-N-methylethan-1-amine and its metabolites in biological samples poses challenges due to their structural complexity. Advanced analytical techniques such as liquid chromatography-mass spectrometry (LC-MS) have been employed to identify these substances in clinical settings. Understanding its metabolic pathways is crucial for developing reliable testing methods for substance abuse cases .

b. Safety Profile

Toxicological studies are essential to ascertain the safety profile of (S)-1-(2-Methoxyphenyl)-N-methylethan-1-amine. The compound's interaction with biological systems can lead to varied physiological responses, necessitating comprehensive studies to evaluate its toxicity levels and potential long-term effects on health.

Synthetic Chemistry Applications

a. Synthesis Techniques

The synthesis of (S)-1-(2-Methoxyphenyl)-N-methylethan-1-amine involves several methodologies that highlight its versatility in organic chemistry. Recent studies have focused on optimizing synthesis routes that enhance yield and purity while minimizing environmental impact . These techniques are valuable for producing this compound for research purposes.

b. Use in Formulations

The compound's properties make it a candidate for incorporation into various formulations, including pharmaceuticals and cosmetics. Its stability and reactivity can be harnessed in creating innovative products that leverage its unique characteristics .

Data Table: Overview of Applications

| Application Area | Specific Use Cases | Key Findings/Insights |

|---|---|---|

| Pharmacology | Study of psychoactive effects | Similarities with other stimulants |

| Toxicology | Detection in biological samples | Challenges with metabolic pathway analysis |

| Synthetic Chemistry | Synthesis optimization | Enhanced yields through novel methods |

| Cosmetic Formulations | Potential use in skin care products | Stability and reactivity beneficial for formulations |

作用機序

The mechanism of action of (S)-1-(2-Methoxyphenyl)-N-methylethan-1-amine involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound may act as an agonist or antagonist at these receptors, modulating their activity and influencing various physiological processes. The exact pathways and molecular targets involved depend on the specific application and context of use.

類似化合物との比較

Structural Analogues

The following compounds share structural similarities with (S)-1-(2-Methoxyphenyl)-N-methylethan-1-amine, differing in substituents, stereochemistry, or backbone configuration:

Physicochemical and Pharmacological Differences

- 2-Methoxymethamphetamine: The propan-2-amine backbone increases molecular flexibility and steric bulk compared to (S)-1-(2-Methoxyphenyl)-N-methylethan-1-amine. This structural change correlates with its stimulant properties, likely via monoamine transporter interactions .

- (R)-1-(2-Chlorophenyl)-N-methylethan-1-amine HCl: The chloro substituent enhances lipophilicity (ClogP ~2.8 vs. The R-configuration may alter receptor binding selectivity compared to the S-enantiomer .

- N-Ethyl-para-methoxy derivative : The para-methoxy group reduces steric hindrance compared to the ortho-substituted parent compound, possibly enhancing binding interactions in catalytic processes .

Anti-Parasitic Activity

(S)-1-(2-Methoxyphenyl)-N-methylethan-1-amine derivatives, such as compound 8 (N-(2-methoxyphenyl)-1-methyl-1H-benzimidazol-2-amine), exhibit anti-Leishmania activity. This highlights the importance of the methoxy-phenyl motif in targeting parasitic enzymes or membrane structures .

Critical Analysis of Structural Impact on Function

- Amine Backbone : Ethan-1-amine derivatives (e.g., the parent compound) exhibit rigidity that may favor selective binding, whereas propan-2-amine derivatives (e.g., 2-Methoxymethamphetamine) adopt conformations suitable for neurotransmitter mimicry .

生物活性

(S)-1-(2-Methoxyphenyl)-N-methylethan-1-amine, commonly referred to as 25I-NBOMe, is a compound belonging to the family of new psychoactive substances (NPS). This article delves into its biological activity, focusing on its pharmacological effects, toxicity, and case studies that highlight its clinical implications.

Chemical Structure and Properties

The chemical structure of (S)-1-(2-Methoxyphenyl)-N-methylethan-1-amine can be represented as follows:

This compound features a methoxy group attached to a phenyl ring, which significantly influences its pharmacodynamic properties. Its structural formula indicates potential interactions with various neurotransmitter systems, particularly the serotonin receptors.

Serotonergic Activity

25I-NBOMe is known for its potent agonistic activity at the 5-HT2A receptor, which is implicated in its hallucinogenic effects. Research indicates that compounds within the NBOMe series demonstrate high binding affinities for this receptor, leading to significant serotonergic activity. The following table summarizes key findings related to its receptor affinity:

| Compound | Receptor Type | Binding Affinity (Ki) |

|---|---|---|

| 25I-NBOMe | 5-HT2A | 0.3 nM |

| 25C-NBOMe | 5-HT2A | 0.5 nM |

| 25B-NBOMe | 5-HT2A | 0.7 nM |

These values indicate that 25I-NBOMe exhibits a significantly higher affinity for the 5-HT2A receptor compared to other psychoactive substances, contributing to its intense psychoactive effects.

Toxicity and Adverse Effects

Despite its psychoactive properties, (S)-1-(2-Methoxyphenyl)-N-methylethan-1-amine has been associated with severe toxicity. Clinical case studies reveal a range of adverse effects following exposure:

- Case Study Overview : An 18-year-old female presented with tachycardia, hypertension, confusion, and seizures after ingestion of 25I-NBOMe. The patient required intravenous fluids and benzodiazepines for stabilization .

| Symptom | Incidence (%) |

|---|---|

| Tachycardia | 90 |

| Hypertension | 90 |

| Agitation | 70 |

| Hallucinations | 50 |

These symptoms highlight the compound's potential for inducing serious cardiovascular and neurological effects.

The primary mechanism through which (S)-1-(2-Methoxyphenyl)-N-methylethan-1-amine exerts its effects is through serotonergic modulation. The compound's ability to activate the 5-HT2A receptor leads to alterations in mood, perception, and cognition. Additionally, it may influence dopaminergic pathways, contributing to its stimulant-like properties.

Clinical Implications

The growing prevalence of (S)-1-(2-Methoxyphenyl)-N-methylethan-1-amine in recreational settings poses significant public health challenges. Reports indicate an increase in emergency department visits related to NBOMe substances due to their unpredictable effects and high toxicity profile .

Case Reports

Recent literature has documented numerous cases of intoxication involving this compound:

- Acute Psychosis : A male patient exhibited severe agitation and psychotic symptoms after using 25I-NBOMe, necessitating psychiatric intervention.

- Cardiovascular Events : Several cases reported elevated heart rates and blood pressure readings that required immediate medical attention.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。